N'-[(E)-anthracen-9-ylmethylidene]-4-fluorobenzohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology . This compound, in particular, is derived from the condensation reaction between anthracene-9-carbaldehyde and 4-fluorobenzohydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE typically involves the condensation of anthracene-9-carbaldehyde with 4-fluorobenzohydrazide in a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s molecular targets include various metalloenzymes and its pathways involve interactions with metal ions and subsequent inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- (E)-N1-[(ANTHRACEN-9-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is unique due to its specific combination of an anthracene moiety and a fluorobenzohydrazide group. This structure imparts distinct photophysical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C22H15FN2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C22H15FN2O/c23-18-11-9-15(10-12-18)22(26)25-24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H,(H,25,26)/b24-14+ |
InChI Key |
VHRCZUHOUHMDFC-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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